{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid
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Overview
Description
{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a trifluoromethylphenyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general procedure involves the reaction of 5-bromo-3-pyridinylboronic acid with 4-(trifluoromethyl)phenylboronic acid under mild conditions, such as in the presence of a base like potassium carbonate and a palladium catalyst like Pd(PPh3)4 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes careful control of temperature, reaction time, and the use of high-purity reagents. Additionally, industrial processes may incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The pyridine ring can undergo reduction under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Piperidine Derivatives: Formed through reduction of the pyridine ring.
Scientific Research Applications
{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid has diverse applications in scientific research:
Biology: Employed in the development of fluorescent probes and sensors due to its unique structural properties.
Mechanism of Action
The mechanism of action of {5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid primarily involves its role as a boronic acid reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
{5-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid is unique due to the presence of both a pyridine ring and a trifluoromethylphenyl group. This combination imparts distinct electronic and steric properties, enhancing its reactivity in various chemical reactions. Compared to similar compounds, it offers greater versatility and efficiency in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C12H9BF3NO2 |
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Molecular Weight |
267.01 g/mol |
IUPAC Name |
[5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H9BF3NO2/c14-12(15,16)10-3-1-8(2-4-10)9-5-11(13(18)19)7-17-6-9/h1-7,18-19H |
InChI Key |
HYXGMFIVACSPTI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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